molecular formula C17H19N3O B2928594 N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide CAS No. 2305548-40-5

N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide

Cat. No. B2928594
CAS RN: 2305548-40-5
M. Wt: 281.359
InChI Key: ZSYGSQAFNFZFSW-UHFFFAOYSA-N
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Description

Compounds with a pyridin-2-yl moiety are often employed in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They are part of a larger group of heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides, has been achieved through various methods. One approach involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions . The reaction conditions were mild and metal-free, and the process involved C–C bond cleavage promoted by I2 and TBHP .


Chemical Reactions Analysis

The chemical reactions involving these compounds can also vary widely. For instance, N-(pyridin-2-yl)amides can be formed via C–C bond cleavage . The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then underwent a facile closure to provide the desired product .

Future Directions

The future directions for research on these compounds could involve further exploration of their pharmacological activities and the development of more efficient synthesis methods. Additionally, research could focus on the design of novel heterocyclic compounds with potential biological activities .

properties

IUPAC Name

N-[2-[benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-17(21)19-12-13-20(16-10-6-7-11-18-16)14-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYGSQAFNFZFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN(CC1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide

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